1-(4-Amino-2-methylquinolin-3-yl)ethanone
Overview
Description
“1-(4-Amino-2-methylquinolin-3-yl)ethanone” is a chemical compound with the CAS Number: 71993-15-2 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 1-(4-amino-2-methyl-3-quinolinyl)ethanone .
Molecular Structure Analysis
The InChI code for “1-(4-Amino-2-methylquinolin-3-yl)ethanone” is 1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14) . This code represents the molecular structure of the compound.Scientific Research Applications
Antioxidant, Antifungal, and Antibacterial Activities
1-(4-Amino-2-methylquinolin-3-yl)ethanone, as a component in arylsulfonamide-based quinolines, demonstrates significant applications in scientific research, particularly in the fields of biochemistry and pharmacology. For instance, derivatives of this compound have been shown to exhibit promising antioxidant, antifungal, and antibacterial properties. A study highlighted the synthesis of arylsulfonamide-based quinolines, including 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone. These compounds displayed notable antibacterial activity against various bacteria and antifungal activity against strains like Candida, Aspergillus niger, and Issatchenkia hanoiensis. One derivative showed considerable DPPH free radical scavenging activity, indicating its antioxidant potential (Kumar & Vijayakumar, 2017).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new quinoline derivatives, including those based on 1-(4-Amino-2-methylquinolin-3-yl)ethanone, have been a focal point of research. These studies often involve exploring the chemical properties, structural elucidation, and potential applications of these compounds. For instance, research has been conducted on the synthesis, density functional theory (DFT) calculations, and electronic structure analysis of novel compounds derived from quinoline structures (Halim & Ibrahim, 2017).
Antituberculosis and Cytotoxicity Studies
Quinoline derivatives, including those related to 1-(4-Amino-2-methylquinolin-3-yl)ethanone, have been investigated for their potential in treating tuberculosis and other diseases. A study focused on synthesizing 3-heteroarylthioquinoline derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. The study found that some of these compounds exhibited significant activity against tuberculosis, along with minimal cytotoxic effects against certain cell lines (Chitra et al., 2011).
Antioxidant and Anti-Diabetic Agents
The antioxidant activity of quinoline derivatives, including 1-(4-Amino-2-methylquinolin-3-yl)ethanone, has been explored, particularly in relation to diabetes management. A study synthesized chloroquinoline derivatives and evaluated their antioxidant activity, demonstrating their potential as anti-diabetic agents. This research highlights the importance of these compounds in developing new therapeutic agents for managing high glucose levels (Murugavel et al., 2017).
properties
IUPAC Name |
1-(4-amino-2-methylquinolin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGFFNPPTDOYLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350051 | |
Record name | 1-(4-amino-2-methylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-methylquinolin-3-yl)ethanone | |
CAS RN |
71993-15-2 | |
Record name | 1-(4-amino-2-methylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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